4-Isopropoxy-2,3,5,6-tetrafluorostyrene
Overview
Description
4-Isopropoxy-2,3,5,6-tetrafluorostyrene is an organofluorine compound with the molecular formula C₁₁H₁₀F₄O It is characterized by the presence of four fluorine atoms and an isopropoxy group attached to a styrene backbone
Preparation Methods
The synthesis of 4-Isopropoxy-2,3,5,6-tetrafluorostyrene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluorophenol and isopropyl bromide.
Reaction Conditions: The first step involves the alkylation of 2,3,5,6-tetrafluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-isopropoxy-2,3,5,6-tetrafluorophenol.
Vinylation: The next step involves the vinylation of 4-isopropoxy-2,3,5,6-tetrafluorophenol using a suitable vinylating agent such as vinyl magnesium bromide or vinyl lithium to obtain this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Isopropoxy-2,3,5,6-tetrafluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Polymerization: The vinyl group allows for polymerization reactions, making it useful in the synthesis of fluorinated polymers.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions include substituted derivatives, epoxides, and polymers.
Scientific Research Applications
4-Isopropoxy-2,3,5,6-tetrafluorostyrene has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Its derivatives are studied for potential use as bioactive compounds in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties required for advanced applications.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2,3,5,6-tetrafluorostyrene depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical or ionic polymerization to form polymers. In substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, facilitating the substitution process.
Comparison with Similar Compounds
Similar compounds to 4-Isopropoxy-2,3,5,6-tetrafluorostyrene include:
4-Isopropoxy-2,3,5,6-tetrafluorophenol: Lacks the vinyl group, making it less reactive in polymerization reactions.
2,3,5,6-Tetrafluorostyrene: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
4-Isopropoxy-2,3,5,6-tetrafluorobenzene: Lacks the vinyl group, limiting its use in polymerization.
The uniqueness of this compound lies in the combination of the isopropoxy group and the vinyl group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-ethenyl-2,3,5,6-tetrafluoro-4-propan-2-yloxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O/c1-4-6-7(12)9(14)11(16-5(2)3)10(15)8(6)13/h4-5H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSVGXZTMAULLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)C=C)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193471 | |
Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391033-32-1 | |
Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391033-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethenyl-2,3,5,6-tetrafluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.